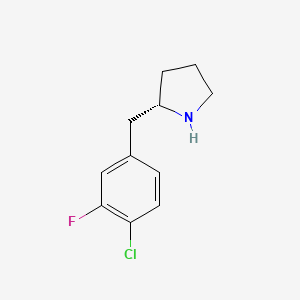

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

CAS No.:

Cat. No.: VC20336063

Molecular Formula: C11H13ClFN

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClFN |

|---|---|

| Molecular Weight | 213.68 g/mol |

| IUPAC Name | (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine |

| Standard InChI | InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1 |

| Standard InChI Key | NTZWRKGECGBOBJ-VIFPVBQESA-N |

| Isomeric SMILES | C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F |

| Canonical SMILES | C1CC(NC1)CC2=CC(=C(C=C2)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) attached to a 4-chloro-3-fluorobenzyl group at the second carbon position. The (S)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions with biological targets. The IUPAC name, (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClFN |

| Molecular Weight | 213.68 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine |

| SMILES Notation | C1CC@HCC2=CC(=C(C=C2)Cl)F |

| InChI Key | NTZWRKGECGBOBJ-VIFPVBQESA-N |

| Purity (Commercial) | ≥95% (HPLC) |

Stereochemical Considerations

The (S)-enantiomer’s configuration is pivotal for its potential bioactivity. Enantiomeric purity is often a determinant in drug efficacy, as seen in analogous compounds like the MDM2 inhibitor APG-115, where stereochemistry directly influences target binding . Computational modeling suggests that the benzyl group’s halogen substituents (Cl and F) enhance electronegativity, potentially improving membrane permeability and metabolic stability .

Synthetic Methodologies

Challenges in Synthesis

-

Cyclization reactions: Formation of the pyrrolidine ring from linear precursors.

-

Nucleophilic substitution: Introduction of the benzyl group via alkylation or Friedel-Crafts reactions.

-

Asymmetric catalysis: To achieve the desired (S)-configuration, methods such as chiral auxiliary-mediated synthesis or enzymatic resolution may be employed .

Inferred Synthetic Pathways

Drawing from patent US10738058B2, which outlines a four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a hypothetical route for the target compound could involve:

-

Ring formation: Cyclization of a γ-aminobutyric acid derivative to yield the pyrrolidine core.

-

Halogenation: Electrophilic aromatic substitution to introduce chlorine and fluorine at the benzyl moiety.

-

Stereochemical control: Use of chiral catalysts or chromatography to isolate the (S)-enantiomer .

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts and maximize yield, as demonstrated in related syntheses achieving >99% purity .

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| VulcanChem | 95% | 1 g, 5 g | $200–$1,000 |

| ChemShuttle | 97% | 100 mg–10 g | $150–$900 |

Future Directions and Research Gaps

The absence of in vivo or clinical data necessitates further investigation into:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Validation: High-throughput screening to identify binding partners.

-

Synthetic Optimization: Development of enantioselective routes to improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume